molecular formula C22H23N5O2S3 B2883356 2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1359219-30-9

2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2883356
CAS No.: 1359219-30-9
M. Wt: 485.64
InChI Key: MLCBGKZUENZBLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a pyrazolo[4,3-d]pyrimidine core, a thiophene ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactions. The starting materials often include ethyl acetoacetate, thiophene-2-carbaldehyde, and various amines. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiophene and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent due to its unique structure and possible biological activity.

    Materials Science: Its structural properties could make it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: Researchers may study its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects may be mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide: shares structural similarities with other pyrazolo[4,3-d]pyrimidine derivatives.

    Thiophene-containing compounds: These compounds often exhibit unique electronic properties due to the presence of the thiophene ring.

    Phenylacetamide derivatives: These compounds are known for their diverse biological activities.

Properties

IUPAC Name

2-[1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S3/c1-4-27-20-19(14(2)25-27)24-22(26(21(20)29)12-17-9-6-10-31-17)32-13-18(28)23-15-7-5-8-16(11-15)30-3/h5-11H,4,12-13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCBGKZUENZBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.